molecular formula C14H20ClNO B1475244 (1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanol CAS No. 1984387-17-8

(1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanol

Cat. No.: B1475244
CAS No.: 1984387-17-8
M. Wt: 253.77 g/mol
InChI Key: ZRYSXKBXIUSACP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanol” is a compound with the molecular formula C14H20ClNO. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the piperidine nucleus, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . They are also used as building blocks and reagents in synthesizing organic compounds .

Scientific Research Applications

Synthesis and Characterization

Research in synthetic chemistry has explored methods to synthesize and characterize compounds structurally related to "(1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanol." These studies provide foundational knowledge for understanding the chemical behavior and potential applications of such compounds. For instance, Benakaprasad et al. (2007) detailed the synthesis and characterization of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, including its crystal structure through X-ray crystallography, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom ChemInform.

Crystal Structure Analysis

Crystal structure analysis is a common theme in the research of compounds with the piperidin-4-yl moiety. Girish et al. (2008) synthesized and characterized the crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, providing insights into its molecular geometry and hydrogen bonding Molecular Crystals and Liquid Crystals. Similarly, Prasad et al. (2008) discussed the synthesis and crystal structure of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, emphasizing the chair conformation of the piperidine ring and the distorted tetrahedral geometry around the sulfur atom Molecular Crystals and Liquid Crystals.

Bioactivity Studies

Some research efforts have been directed towards evaluating the bioactivity of compounds with the piperidin-4-yl structure. For instance, Xue Si-jia (2011) synthesized a novel compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, and investigated its inhibitory activities against fungi, suggesting potential applications in antifungal drug development Journal of Shanghai Normal University.

Advanced Synthetic Applications

Advanced synthetic applications include the development of novel synthetic pathways and methodologies. For example, Vervisch et al. (2012) presented a radical-mediated nitrile translocation method for transforming aziridines to piperidines, demonstrating an innovative approach to synthesizing piperidine derivatives with potential pharmaceutical applications Organic & Biomolecular Chemistry.

Future Directions

The future directions of research on “(1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanol” and similar compounds could involve further exploration of their core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria . This could potentially yield important antimalarial leads .

Properties

IUPAC Name

[1-[(2-chloro-4-methylphenyl)methyl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c1-11-2-3-13(14(15)8-11)9-16-6-4-12(10-17)5-7-16/h2-3,8,12,17H,4-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYSXKBXIUSACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCC(CC2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanol
Reactant of Route 4
Reactant of Route 4
(1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanol
Reactant of Route 5
Reactant of Route 5
(1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.